![molecular formula C12H12N4O2 B2552708 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid CAS No. 1219577-39-5](/img/structure/B2552708.png)

3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

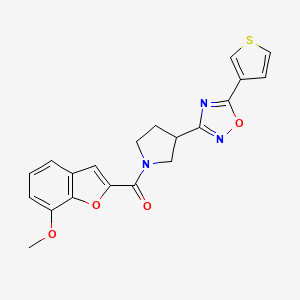

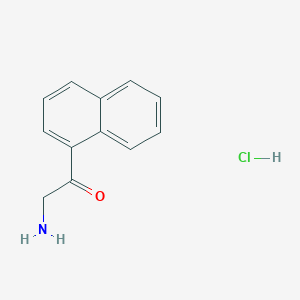

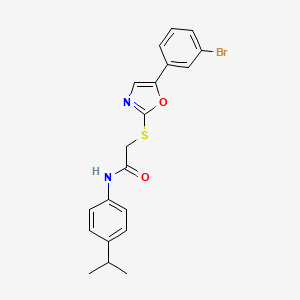

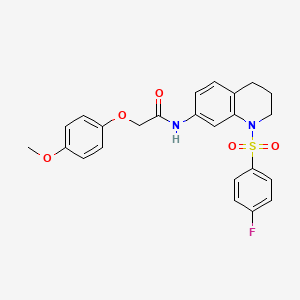

The compound 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid is a derivative of benzoic acid and 2-aminopyrimidine, where the pyrimidine ring is substituted with an amino group and a methyl group. This structure is related to the compounds studied in the provided papers, which explore the interactions and synthesis of benzoic acid with various substituted 2-aminopyrimidines.

Synthesis Analysis

The synthesis of related compounds involves non-covalent interactions between substituted 2-aminopyrimidines and benzoic acid, leading to the formation of ionic or molecular complexes. The nature of these complexes depends on the substituents present on the 2-aminopyrimidine ring . Another study reports the synthesis of a crystal containing tetrameric hydrogen-bonded units with 2-aminopyrimidine and benzoic acid, which are arranged into layers . Although the exact synthesis of 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid is not detailed, these studies provide insight into potential synthetic pathways that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of related compounds shows that hydrogen bonding plays a crucial role in the formation of their crystalline structures. For instance, a crystal of 2-Amino-4,6-dimethylpyrimidine–benzoic acid features hydrogen-bonded units comprising 2-aminopyrimidine molecules linked by N—H⋯N hydrogen bonds, with benzoic acid molecules attached through N—H⋯O and O—H⋯N hydrogen bonds . These findings suggest that the molecular structure of 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid would likely exhibit similar hydrogen bonding patterns.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid. However, the non-covalent synthesis approach mentioned in one study indicates that the compound could engage in proton transfer reactions or form hydrogen-bonded molecular complexes depending on its substituents . This suggests that the compound could participate in various chemical reactions based on its functional groups and the environment.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid are not explicitly discussed in the provided papers, the structural investigations of related triorganostannyl esters of substituted aminobenzoic acids reveal that such compounds have interesting physicochemical properties. These properties are influenced by their coordination to metal centers, which affects both the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands . It can be inferred that 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid may also exhibit unique physical and chemical properties that could be explored further in the context of its potential applications.

Aplicaciones Científicas De Investigación

Crystal Structure and Hydrogen Bonding

One study highlighted the crystalline structure of a compound containing a tetrameric hydrogen-bonded unit comprising central pairs of 2-aminopyrimidine molecules linked by N—H⋯N hydrogen bonds, with pendant benzoic acid molecules attached through N—H⋯O and O—H⋯N hydrogen bonds. These units are arranged into layers, demonstrating the compound's potential in crystalline architecture and molecular engineering (Meng et al., 2009).

Co-crystallisation and Polymorphism

Research on co-crystallisation of benzoic acid derivatives with N-containing bases, including 2-aminopyrimidine, revealed variations in stoichiometry and polymorphism based on the method of preparation. These findings could have implications for developing new crystalline materials with tailored properties (Skovsgaard & Bond, 2009).

Non-covalent Synthesis and Supramolecular Chemistry

A study reported the non-covalent synthesis of ionic and molecular complexes of substituted 2-aminopyrimidines with benzoic acid, showcasing how the nature of supramolecular architecture varied with substituents. This research underscores the utility of such compounds in the design of molecular recognition systems (Goswami et al., 2008).

Molecular Co-crystals and Secondary Group Interactions

Another study focused on the crystalline adducts of 2-aminopyrimidine with a series of mainly ortho-substituted benzoic acids, emphasizing the role of substituent groups in secondary associations and co-crystal formation. This research contributes to understanding how minor modifications can significantly impact molecular assemblies and crystal engineering (Smith et al., 1995).

Synthesis and Structural Investigation

Research into the synthesis and structural investigation of triorganostannyl esters of aminobenzoic acids, including analogs derived from the condensation of aminobenzoic acid with pyridine-2-carboxaldehyde, provided insights into their physicochemical properties and potential applications in material science and coordination chemistry (Tzimopoulos et al., 2010).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . A Material Safety Data Sheet (MSDS) should be referred to for comprehensive safety and handling information .

Direcciones Futuras

The future directions for the study and application of “3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid” and similar compounds could involve further exploration of their biological activities and potential uses in medical chemistry . The design and synthesis of novel antimicrobial molecules could be particularly relevant given the increasing number of multidrug-resistant microbial pathogens .

Propiedades

IUPAC Name |

3-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-4-2-3-8(5-9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEWOYRXOCZQFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC(=C2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide](/img/structure/B2552625.png)

![1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone](/img/structure/B2552629.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide](/img/structure/B2552631.png)

![5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2552634.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2552637.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B2552638.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2552642.png)